molecular formula C17H21N3O5S B2988943 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 1170215-07-2

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B2988943
CAS RN: 1170215-07-2
M. Wt: 379.43
InChI Key: PYLHJWJSZKCNQV-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C17H21N3O5S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

The scientific research on pyrazole-acetamide derivatives, including those structurally related to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide, has led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, assessed through various in vitro methods such as DPPH, ABTS, and FRAP assays. The formation of these complexes involves the coordination of amide O and pyrazole N atoms with metal ions, leading to unique supramolecular architectures through hydrogen bonding interactions (Chkirate et al., 2019).

Herbicide Action Mechanism

Research on chloroacetamide herbicides, which share a functional group similarity with the compound of interest, provides insights into their selective action against annual grasses and broad-leaved weeds in various crops. These compounds function by inhibiting fatty acid synthesis in target plants, contributing to their herbicidal efficacy (Weisshaar & Böger, 1989).

Anticancer Potential

The synthesis and testing of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, including structural analogs of the compound , have shown anticancer activity. One particular compound demonstrated appreciable growth inhibition against several cancer cell lines, highlighting the potential for developing new anticancer agents based on this chemical framework (Al-Sanea et al., 2020).

Flavoring Substance Evaluation

The compound has been evaluated as a flavoring substance, indicating its potential use in specific food categories. A scientific opinion provided by EFSA on a similar structure, focusing on its safety for human consumption when used as a flavoring agent, shows that it has no significant health implications at estimated levels of dietary exposure (Younes et al., 2018).

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-12-8-16(20(19-12)13-6-7-26(22,23)11-13)18-17(21)10-25-15-5-3-4-14(9-15)24-2/h3-5,8-9,13H,6-7,10-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLHJWJSZKCNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC(=C2)OC)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide

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